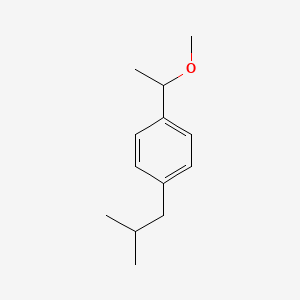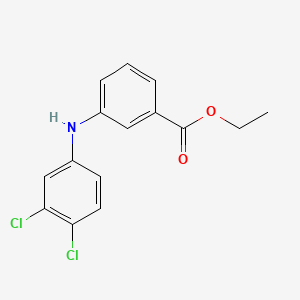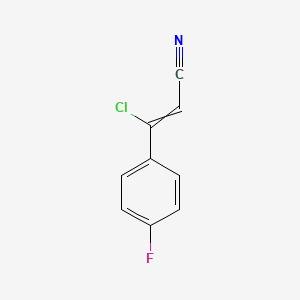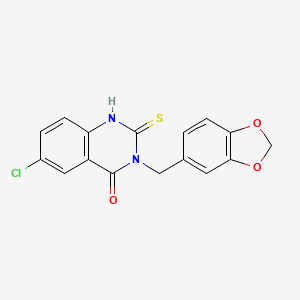![molecular formula C10H19NO4 B14115302 N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine is a chiral compound with the chemical formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is characterized by its carbethoxy, butyl, and alanine functional groups. This compound is commonly used as a chiral building block in organic synthesis and plays a significant role in the preparation of various pharmaceuticals and biologically active compounds .
Métodos De Preparación
The synthesis of N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine involves several steps:
Reaction of Ethyl Glyoxylate with Allyl-Zinc Bromide: Ethyl glyoxylate reacts with allyl-zinc bromide to produce ethyl 2-hydroxy-4-pentenoate.
Optical Resolution: The resulting ethyl 2-hydroxy-4-pentenoate undergoes enzymatic hydrolysis to yield ethyl (2R)-2-hydroxy-4-pentenoate.
Conversion to Triflate: Ethyl (2R)-2-hydroxy-4-pentenoate is then converted into its triflate derivative.
Reaction with (S)-Alanine Ester: The triflate derivative reacts with an (S)-alanine ester to form ethyl 2-(substituted amino)-4-pentenoate.
Catalytic Hydrogenation and Deprotection: Finally, the ethyl 2-(substituted amino)-4-pentenoate undergoes catalytic hydrogenation and deprotection to yield this compound.
Análisis De Reacciones Químicas
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is utilized in the manufacture of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine involves its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine can be compared with other similar compounds, such as:
N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine: This compound has a similar structure but differs in its specific functional groups.
N-[(S)-1-Ethoxycarbonylbutyl]-L-Alanine: Another closely related compound used in similar applications.
N-[(S)-1-Carbethoxybutyl]-(S)-Alanine: Shares similar properties and applications but may have different reactivity and stability .
This compound stands out due to its unique combination of functional groups, making it a versatile and valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7?,8-/m0/s1 |
Clave InChI |
AUVAVXHAOCLQBF-MQWKRIRWSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OCC)NC(C)C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



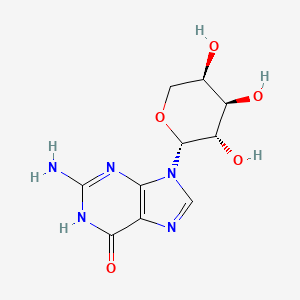
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
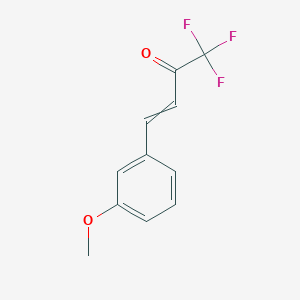
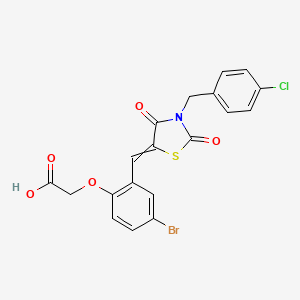
![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
